1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzotriazole ring attached to an oxolane ring, which is further substituted with a diethoxymethyl group. The molecular formula of this compound is C15H21N3O3, and it has a molecular weight of 291.35 g/mol .
Preparation Methods
The synthesis of 1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole involves several steps, typically starting with the preparation of the oxolane ring followed by the introduction of the benzotriazole moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents employed .
Scientific Research Applications
1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for pharmaceutical testing.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in various industrial processes, including the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:
1H-1,2,3-benzotriazole: A simpler analog without the oxolane and diethoxymethyl groups.
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol: Another benzotriazole derivative with different substituents.
5-chloro-2-(2H-1,2,3-benzotriazol-2-yl)phenol: A chlorinated benzotriazole derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzotriazole derivatives .
Properties
IUPAC Name |
1-[3-(diethoxymethyl)oxolan-2-yl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-3-19-15(20-4-2)11-9-10-21-14(11)18-13-8-6-5-7-12(13)16-17-18/h5-8,11,14-15H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKRAYGVKVIRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CCOC1N2C3=CC=CC=C3N=N2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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